![molecular formula C16H16N6 B4577925 2,8,9-trimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4577925.png)
2,8,9-trimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, including compounds similar to 2,8,9-trimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, involves reactions of 2-ethoxymethyleneamino-1H-pyrrole-3-carbonitriles with acid hydrazides and by reactions of aminoiminopyrimidines with acid chlorides (Vorob’ev et al., 2006).
Molecular Structure Analysis
The molecular structure of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines has been characterized through various techniques, including X-ray diffraction, NMR, and IR spectroscopy. These compounds exhibit a tricyclic structure with nitrogen atoms contributing to a complex network of potential binding sites for further chemical modifications (Lahmidi et al., 2019).
Chemical Reactions and Properties
Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines undergo various chemical reactions, including bromine-mediated oxidative cyclization, Dimroth rearrangement, and reactions with halogen functionalities for diversification through cross-couplings and aminations (Tang et al., 2014). These reactions highlight the compound's versatile nature, allowing for the synthesis of a wide range of derivatives with potential applications in different fields.
Scientific Research Applications
Synthetic Methodologies and Structural Analysis
- Heteroaromatization Techniques : A variety of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized through heteroaromatization processes. These compounds have been evaluated for antimicrobial activity, showcasing the utility of this scaffold in developing potential antimicrobial agents (El-Agrody et al., 2001).
- Novel Synthetic Routes : Synthesis and rearrangements of 7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines highlight innovative synthetic routes, providing a foundation for further structural modifications and applications (Vorob’ev et al., 2006).
Biological Activities
- Antimicrobial and Antiproliferative Properties : Research indicates that triazolo[1,5-a]pyrimidines exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-tubercular effects. This versatility underscores the potential of these compounds in medicinal chemistry for designing drugs with diverse therapeutic benefits (Merugu et al., 2022).
- Metal-Free Synthesis Approaches : Studies on the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through oxidative N-N bond formation demonstrate innovative, efficient methodologies for constructing biologically significant heterocycles (Zheng et al., 2014).
Applications in Material Science
- Stabilizers for Photographic Emulsions : The s-Triazolo[1,5-a]pyrimidines have found applications as stabilizers in photographic silver halide emulsions, showcasing the utility of these compounds beyond pharmaceuticals into materials science and industrial applications (Fischer, 2010).
properties
IUPAC Name |
4,11,12-trimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6/c1-10-11(2)21(8-13-6-4-5-7-17-13)15-14(10)16-19-12(3)20-22(16)9-18-15/h4-7,9H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWBMTNNBDNLHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C)CC4=CC=CC=N4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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